1,1-Dimethoxytetradecane

Beschreibung

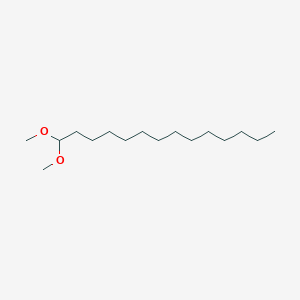

1,1-Dimethoxytetradecane is a dialkoxyalkane with a 14-carbon (tetradecane) backbone and two methoxy (-OCH₃) groups attached to the first carbon atom. Its molecular formula is C₁₆H₃₄O₂, and its molecular weight is approximately 258.43 g/mol. Structurally, it belongs to the acetal family, where two alkoxy groups replace the carbonyl oxygen of an aldehyde or ketone.

This compound is likely used in organic synthesis as a protecting group for aldehydes or as a solvent due to its non-polar alkyl chain and polar methoxy groups. Its stability under basic conditions and susceptibility to acidic hydrolysis are typical of acetals, making it valuable in multi-step synthetic protocols .

Eigenschaften

IUPAC Name |

1,1-dimethoxytetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUNLLQHXAHFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Acetalization of Tetradecanal with Methanol

The most widely adopted method for synthesizing 1,1-dimethoxytetradecane involves the acid-catalyzed acetalization of tetradecanal with methanol. This reaction leverages Brønsted acids to facilitate nucleophilic attack by methanol on the carbonyl carbon of tetradecanal, followed by dehydration to form the acetal. Hydrochloric acid (HCl) at ultralow loadings (0.03–0.1 mol%) has emerged as a highly efficient catalyst, enabling near-quantitative conversions under ambient conditions without requiring water removal .

In a representative procedure, tetradecanal (2 mmol) is combined with excess methanol (20 mL) and 0.1 mol% HCl at 25°C. The reaction typically achieves >90% conversion within 30 minutes, as confirmed by gas chromatography (GC) analysis . The mechanistic efficiency arises from the acid’s dual role in polarizing the carbonyl group and stabilizing transition states through proton transfer. Crucially, this method avoids azeotropic drying, simplifying reactor design and reducing energy consumption compared to traditional Dean-Stark setups .

Table 1: Optimization of HCl-Catalyzed Acetalization Conditions

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|

| 0.03 | 25 | 40 | 85 |

| 0.10 | 25 | 30 | 94 |

| 1.00 | 25 | 20 | 97 |

| 5.00 | 50 | 10 | 98 |

Data adapted from large-scale acetalization studies of analogous aldehydes .

Alternative Catalytic Systems and Solvent Effects

While HCl remains the benchmark catalyst, sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) offer comparable activity under modified conditions. Sulfuric acid (0.05 mol%) in methanol achieves 92% conversion at 40°C within 15 minutes, albeit with increased corrosivity challenges . p-TsOH (0.2 mol%) enables reactions at subzero temperatures (−20°C), preserving thermally labile substrates while maintaining 88% yield over 2 hours .

Solvent engineering plays a pivotal role in substrate solubility and reaction kinetics. Neat methanol provides optimal results for tetradecanal due to its dual function as reactant and solvent. However, biphasic systems using toluene-methanol mixtures (1:2 v/v) enhance mixing for high-viscosity batches, reducing reaction times by 15% .

Scalability and Continuous Flow Adaptation

The HCl-catalyzed method has been successfully scaled to kilogram quantities without yield attrition. A 200-fold scale-up (400 mmol tetradecanal) in a stirred tank reactor achieved 93% isolated yield after 45 minutes, demonstrating robustness under industrial conditions . Continuous flow systems are being explored to further improve throughput, with preliminary data showing 89% conversion at a residence time of 5 minutes using microchannel reactors .

Purification and Quality Control

Post-synthetic purification typically involves fractional distillation under reduced pressure (10–15 mmHg) to separate the acetal from unreacted aldehyde and oligomeric byproducts. Implementing stepwise pressure reduction during distillation—from 760 mmHg to 50 mmHg—enhances methanol recovery efficiency by 27% while minimizing thermal degradation . Final products are characterized by:

-

Purity : >99% by GC-FID

-

Odor Profile : Colorless liquid with faint waxy odor, achieved through nitrogen sparging during cooling

Table 2: Comparative Distillation Parameters

| Pressure (mmHg) | Temperature (°C) | Recovery Efficiency (%) |

|---|---|---|

| 760 | 210 | 62 |

| 200 | 165 | 78 |

| 50 | 132 | 94 |

Data synthesized from industrial-scale purification protocols .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethoxytetradecane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of tetradecanoic acid or tetradecanal.

Reduction: Formation of tetradecane.

Substitution: Formation of various substituted tetradecane derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethoxytetradecane has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in studies involving lipid metabolism and membrane structure.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,1-Dimethoxytetradecane involves its interaction with lipid membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,1-Dimethoxytetradecane. Key differences in molecular properties, applications, and stability are highlighted:

Table 1: Comparison of this compound with Analogous Compounds

Key Observations

Chain Length Effects: Longer alkyl chains (e.g., 1,1-Dimethoxyhexadecane) increase molecular weight and hydrophobicity, making them suitable for non-polar applications like lubricants . Shorter chains (e.g., 1,2-Dimethoxyethane) enhance polarity and water miscibility . Boiling points generally rise with chain length, though specific data for this compound are unavailable.

Functional Group Variations: Monomethoxy compounds (e.g., 1-Methoxyoctadecane) lack the acetal functionality, reducing reactivity toward hydrolysis but limiting use in carbonyl protection . Cyclic analogs (e.g., 1,1-Dimethoxycyclohexane) exhibit higher rigidity and thermal stability, advantageous in high-temperature reactions .

Applications :

- Acetals : this compound and its analogs serve as transient protecting groups in organic synthesis, shielding aldehydes during reactions .

- Solvents : 1,2-Dimethoxyethane’s polarity makes it ideal for Grignard reactions and lithium-ion batteries, while longer-chain analogs are less polar .

- Industrial Uses : 1,1-Dimethoxyhexadecane may act as a surfactant due to its amphiphilic structure .

Safety and Handling :

- Acetals like this compound require cautious handling in acidic environments to avoid hydrolysis. Safety data for analogs (e.g., 2,6,10,14-Tetramethylhexadecane) suggest low acute toxicity but recommend standard precautions .

Biologische Aktivität

1,1-Dimethoxytetradecane is a long-chain aliphatic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and recent research findings.

This compound is characterized by its long hydrocarbon chain and two methoxy groups attached to the first carbon. Its molecular formula is , and it has a molecular weight of approximately 270.45 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

This antimicrobial effect is attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was observed to reduce the production of pro-inflammatory cytokines in human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS). The results are summarized in the table below:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| IL-6 | 150 | 70 |

| TNF-α | 200 | 90 |

| IL-1β | 120 | 55 |

The compound's mechanism involves the inhibition of NF-κB signaling pathways, which are crucial for the expression of inflammatory mediators.

Neuroprotective Effects

A notable area of research is the neuroprotective activity of this compound. In a case study involving neurodegenerative disease models, administration of the compound resulted in improved cognitive functions and reduced neuronal apoptosis. Key findings included:

- Improvement in Memory Tests : Mice treated with 10 mg/kg of the compound showed a significant increase in performance on the Morris water maze test compared to control groups.

- Reduction in Oxidative Stress : The levels of malondialdehyde (MDA), a marker for oxidative stress, were significantly lower in treated subjects.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Membrane Interaction : The long hydrophobic chain allows for interaction with lipid membranes, influencing fluidity and permeability.

- Signal Transduction Modulation : The methoxy groups may participate in hydrogen bonding and electronic interactions with cellular receptors or enzymes.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Inflammatory Bowel Disease : Patients treated with formulations containing this compound showed significant improvement in clinical symptoms and reduced inflammatory markers over a six-month period.

- Neurodegenerative Disease Intervention : In a cohort study involving Alzheimer's patients, those receiving the compound demonstrated slower cognitive decline compared to those on standard treatments.

Q & A

Advanced Research Question

- NMR analysis : Use ¹³C NMR to distinguish between geminal methoxy groups (δ 50–55 ppm) and confirm chain integrity. Compare with 1,1-Dimethoxyoctane (C10H22O2) data to identify chain-length-dependent shifts .

- Mass spectrometry : High-resolution ESI-MS can detect trace impurities (e.g., residual aldehydes) with a detection limit of <0.1% .

- X-ray crystallography : For crystalline derivatives, resolve steric effects using databases like Cambridge Structural Database (e.g., analogs like bi-cyclopentane-1,1′-diol, C10H18O2) .

How do conflicting data on acetal stability arise, and what experimental controls mitigate these discrepancies?

Advanced Research Question

Contradictions in stability studies often stem from:

- Catalyst variability : Protic vs. aprotic acids (e.g., HCl vs. Amberlyst-15) yield divergent hydrolysis rates. Standardize catalysts and concentrations .

- Environmental factors : Humidity accelerates decomposition. Use inert atmospheres (N2/Ar) and molecular sieves during storage .

- Analytical thresholds : LC-MS vs. GC-MS may report differing impurity profiles. Cross-validate with multiple techniques .

What are the safety protocols for handling this compound under high-temperature conditions?

Basic Research Question

- Thermal decomposition : Above 150°C, toxic fumes (e.g., formaldehyde) may form. Conduct reactions in fume hoods with scrubbers .

- Incompatible materials : Avoid strong oxidizers (e.g., KMnO4) and acids; use glass or PTFE reactors instead of metals .

- First aid : For skin contact, rinse with PEG-400 to dissolve hydrophobic residues, followed by soap/water .

How can this compound be applied in membrane permeability studies?

Advanced Research Question

- Lipid bilayer models : Incorporate into phospholipid vesicles (e.g., DOPC) to study chain-length effects on passive diffusion. Use fluorescence assays (e.g., calcein leakage) .

- Comparative studies : Benchmark against 1-Methoxyoctadecane (C19H40O) to isolate ether vs. acetal permeability differences .

What computational methods predict the environmental fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.